Spirasine XI
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Overview
Description
Spirasine XI is a complex hetisine-type C20-diterpenoid alkaloid. It is characterized by a heptacyclic skeleton with distinctive oxygen substituents at various positions. This compound is primarily isolated from plants belonging to the Spiraea genus. This compound has garnered significant interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Spirasine XI involves several key steps:
Intramolecular Azomethine-Ylide-Based 1,3-Dipolar Cycloaddition: This reaction constructs the A/F/G/C tetracyclic skeleton with unusual regioselectivity.
SmI2-Mediated Free-Radical Addition: This step involves adding to the arene moiety without prior dearomatization.
Stereoselective Intramolecular Aldol Reaction: This reaction further enables rapid access to the hetisine core, providing a bicyclo[2.2.2]octane ring with a new oxygen substitution pattern.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Spirasine XI undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms at specific positions.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Spirasine XI has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in pain management and cardiovascular diseases.
Mechanism of Action
The mechanism of action of Spirasine XI involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of Enzymes: this compound may inhibit enzymes involved in inflammatory and cancer pathways.
Modulation of Receptors: It may interact with receptors involved in pain and cardiovascular regulation.
Induction of Apoptosis: This compound may induce programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Spirasine IV: Another hetisine-type C20-diterpenoid alkaloid with a similar heptacyclic skeleton.
Talassimidine: A hetidine-type C20-diterpenoid alkaloid with a different oxygen substitution pattern.
Talassamine: Another hetidine-type C20-diterpenoid alkaloid with unique structural features
Uniqueness of Spirasine XI
This compound is unique due to its specific oxygen substitution pattern and the regioselectivity of its synthetic routes. Its distinct structural features contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-17,22H,1,3-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFBWNPYRULKDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34C1C5CC67C3CC(C(C6C4N5C2)O)C(=C)C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907399 |
Source
|
Record name | Hetisan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102358-20-3 |
Source
|
Record name | Spirasine XI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hetisan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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